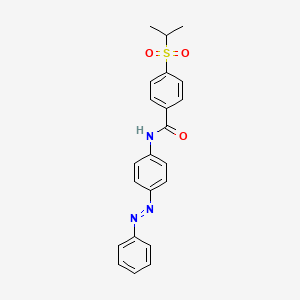

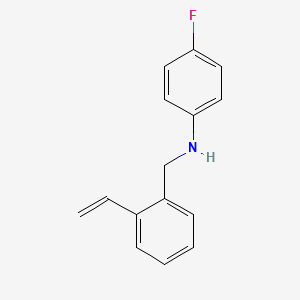

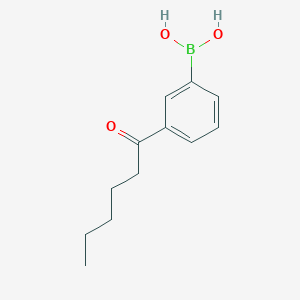

![molecular formula C17H16F3N3O3S B14138641 1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea CAS No. 106310-17-2](/img/structure/B14138641.png)

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea, also known as Toltrazuril, is a chemical compound primarily used as an antiprotozoal agent. It is effective against coccidia, a type of protozoa that infects the intestinal tracts of animals. This compound is widely used in veterinary medicine to treat coccidiosis in poultry and livestock.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea involves several steps. One common method includes the reaction of 3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]aniline with methyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as toluene, with the temperature maintained at around 60°C. The product is then purified through recrystallization using methanol .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) analysis, to confirm its composition and purity .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea undergoes various chemical reactions, including:

Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of halogens or nitro groups into the aromatic rings.

Applications De Recherche Scientifique

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea has several scientific research applications:

Mécanisme D'action

The compound exerts its effects by interfering with the mitochondrial function of protozoa, leading to the disruption of energy production and ultimately causing the death of the parasite. It targets the electron transport chain within the mitochondria, inhibiting the synthesis of adenosine triphosphate (ATP), which is essential for the survival of the protozoa .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diclazuril: Another antiprotozoal agent used to treat coccidiosis in animals.

Clazuril: Similar in structure and function to Toltrazuril, used for the same purpose.

Ponazuril: A metabolite of Toltrazuril, also used to treat protozoal infections.

Uniqueness

1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea is unique due to its trifluoromethylsulfanyl group, which enhances its lipophilicity and allows for better absorption and distribution within the host organism. This structural feature contributes to its high efficacy against a broad spectrum of protozoal parasites .

Propriétés

Numéro CAS |

106310-17-2 |

|---|---|

Formule moléculaire |

C17H16F3N3O3S |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

1-methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea |

InChI |

InChI=1S/C17H16F3N3O3S/c1-10-9-11(22-16(25)23-15(24)21-2)3-8-14(10)26-12-4-6-13(7-5-12)27-17(18,19)20/h3-9H,1-2H3,(H3,21,22,23,24,25) |

Clé InChI |

PRJVFEDDKIYFKT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)NC(=O)NC(=O)NC)OC2=CC=C(C=C2)SC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide](/img/structure/B14138558.png)

![tert-Butyl 5'-amino-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14138566.png)

![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5,5-dimethylcyclopent-2-en-1-one](/img/structure/B14138594.png)

![2,7-Dibromo-3,6-bis[(2-ethylhexyl)oxy]naphthalene](/img/structure/B14138595.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)